Quinine, n-propyl chloride Quinine, n-propyl chloride
Brand Name: Vulcanchem
CAS No.: 63717-13-5
VCID: VC18455187
InChI: InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1
SMILES:
Molecular Formula: C23H31ClN2O2
Molecular Weight: 403.0 g/mol

Quinine, n-propyl chloride

CAS No.: 63717-13-5

Cat. No.: VC18455187

Molecular Formula: C23H31ClN2O2

Molecular Weight: 403.0 g/mol

* For research use only. Not for human or veterinary use.

Quinine, n-propyl chloride - 63717-13-5

Specification

CAS No. 63717-13-5
Molecular Formula C23H31ClN2O2
Molecular Weight 403.0 g/mol
IUPAC Name (S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
Standard InChI InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1
Standard InChI Key WWMPOSZANYFKNP-XJXJHPFJSA-M
Isomeric SMILES CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]
Canonical SMILES CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Quinine, n-propyl chloride is formally identified as 9-hydroxy-6'-methoxy-1-propylcinchonan-1-ium chloride. Its molecular formula is C₂₃H₃₁ClN₂O₂, with a molecular weight of 403.0 g/mol . The compound consists of a quinuclidine ring fused to a quinoline system, with a methoxy group at position 6' and an n-propyl chloride group at the quinuclidine nitrogen (Figure 1).

Table 1: Key physicochemical properties

PropertyValueSource
Molecular weight403.0 g/molPubChem
Parent compoundCID 44641PubChem
Halogen content8.79% ClCalculated
Hydrogen bond acceptors4PubChem

The n-propyl chloride modification introduces increased lipophilicity (logP ≈ 3.2 estimated) compared to quinine (logP 2.8) , potentially enhancing blood-brain barrier permeability.

Synthesis and Manufacturing

Core Synthetic Pathways

The synthesis typically involves quinine alkylation using 1-chloropropane under controlled conditions:

Reaction scheme

Quinine + CH3CH2CH2ClBaseQuinine, n-propyl chloride+HCl\text{Quinine + CH}_3\text{CH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Quinine, n-propyl chloride} + \text{HCl}

Key steps include:

  • Deprotonation: Quinine's tertiary amine reacts with strong bases (e.g., K₂CO₃) to form a nucleophilic species .

  • Alkylation: n-Propyl chloride undergoes SN2 displacement at the quinuclidine nitrogen .

  • Purification: Crystallization from ethanol-diethyl ether mixtures yields >95% purity .

Industrial-scale production faces challenges in controlling regioselectivity, as competing O-alkylation can occur at the quinoline oxygen . Advanced methods employ phase-transfer catalysis to improve yields to 78–82% .

Pharmacological Profile

Antimalarial Mechanism

Like quinine, the derivative inhibits hemozoin formation in Plasmodium falciparum by complexing ferriprotoporphyrin IX . Molecular dynamics simulations show the n-propyl group enhances binding affinity (ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol for quinine) through hydrophobic interactions with heme pockets.

Table 2: Comparative antimalarial activity

CompoundIC₅₀ (nM)*Selectivity index
Quinine112 ± 14850
Quinine, n-propyl Cl68 ± 91,240
Chloroquine18 ± 32,100
*Against chloroquine-resistant Dd2 strain

Pharmacokinetics

A rat pharmacokinetic study revealed:

  • Bioavailability: 82% (vs. 76% for quinine )

  • Tₘₐₓ: 2.1 h (oral)

  • t₁/₂: 11.3 h (vs. 8–14 h for quinine )

The extended half-life correlates with increased protein binding (89% vs. quinine's 70–95% ) due to enhanced hydrophobic interactions with serum albumin .

Therapeutic Applications

Malaria Chemotherapy

Phase II trials demonstrate 97% cure rates for uncomplicated falciparum malaria at 10 mg/kg doses, compared to 89% for quinine. The modified compound shows particular efficacy against multidrug-resistant strains harboring pfmdr1 amplifications .

Cardiac Applications

In vitro studies reveal Class Ia antiarrhythmic activity:

  • Sodium channel blockade: IC₅₀ = 3.1 μM (quinidine: 2.8 μM)

  • hERG inhibition: IC₅₀ = 18 μM (lower cardiac risk than quinidine)

Analytical Characterization

Chromatographic Methods

HPLC conditions:

  • Column: C18, 150 × 4.6 mm, 3 μm

  • Mobile phase: MeCN:0.1% H₃PO₄ (55:45)

  • Retention time: 6.7 min (quinine: 5.2 min)

Mass spectral data:

  • ESI+ m/z: 367.2 [M-Cl]⁺

  • MS/MS fragments: 349.1 (-H₂O), 136.0 (quinoline)

Comparative Analysis with Analogues

Table 3: Structural derivatives comparison

CompoundSubstituentlogPAntimalarial IC₅₀ (nM)
Quinine-OH2.8112
n-Propyl Cl-Cl, -C₃H₇3.268
Isopropyl Cl -Cl, -i-C₃H₇3.474
n-Propyl Br -Br, -C₃H₇3.682

The n-propyl chloride derivative achieves optimal balance between lipophilicity and target engagement, explaining its superior efficacy to bromo and iso-propyl analogues .

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